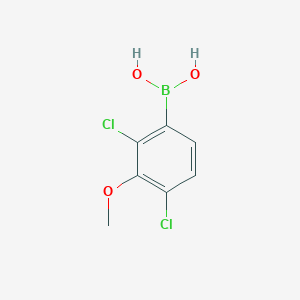

Acide 2,4-dichloro-3-méthoxyphénylboronique

Vue d'ensemble

Description

“(2,4-Dichloro-3-methoxyphenyl)boronic acid” is a chemical compound used in industrial and scientific research . Its molecular formula is C7H7BCl2O3 .

Synthesis Analysis

The synthesis of boronic acids, including “(2,4-Dichloro-3-methoxyphenyl)boronic acid”, often involves Suzuki-Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of “(2,4-Dichloro-3-methoxyphenyl)boronic acid” consists of a phenyl ring with two chlorine atoms, one methoxy group, and a boronic acid group .Chemical Reactions Analysis

Boronic acids, including “(2,4-Dichloro-3-methoxyphenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also participate in Pd-catalyzed direct arylation .Physical and Chemical Properties Analysis

“(2,4-Dichloro-3-methoxyphenyl)boronic acid” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthèse Organique

L'acide 2,4-dichloro-3-méthoxyphénylboronique est un réactif précieux en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est essentielle pour la formation de liaisons carbone-carbone, qui sont fondamentales dans la construction de molécules organiques complexes. Le groupe acide boronique réagit avec divers halogénures ou pseudohalogénures sous catalyse au palladium, permettant la synthèse d'un large éventail de structures biaryliques, qui sont des composants essentiels de nombreux produits pharmaceutiques et matériaux organiques.

Recherche en protéomique

Ce composé est également utilisé en recherche en protéomique, où il peut être utilisé pour modifier les peptides et les protéines à des fins d'étude . Ces modifications peuvent aider à comprendre la fonction des protéines et au développement de médicaments à base de peptides.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

2,4-Dichloro-3-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are known for their ability to form boronate esters with 1,2- and 1,3-diols, which are commonly found in biological systems This property allows them to interact with various biological targets

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

It is known that the compound should be stored at temperatures between 2-8°c , suggesting that it may be sensitive to temperature changes.

Result of Action

The ability of boronic acids to form boronate esters with diols can result in various biological effects, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-3-methoxyphenylboronic acid. For instance, the compound’s storage temperature suggests that it may be sensitive to heat . Other environmental factors, such as pH and the presence of diols, can also affect the reactivity and stability of boronic acids .

Safety and Hazards

Orientations Futures

The future directions of “(2,4-Dichloro-3-methoxyphenyl)boronic acid” and similar compounds likely involve further exploration of their use in various chemical reactions, including Suzuki-Miyaura cross-coupling and Pd-catalyzed direct arylation . As our understanding of these reactions improves, new applications for these compounds may be discovered.

Propriétés

IUPAC Name |

(2,4-dichloro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEDURITVCMIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674509 | |

| Record name | (2,4-Dichloro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944128-90-9 | |

| Record name | (2,4-Dichloro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1530901.png)

![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-3-(dimethylamino)acrylamide](/img/structure/B1530902.png)

![4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone](/img/structure/B1530903.png)

![3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1530904.png)

![5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530905.png)

![N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine](/img/structure/B1530907.png)

![N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea](/img/structure/B1530910.png)

![7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1530913.png)

![methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B1530916.png)

![[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B1530919.png)